Trimethylsilyl nonafluorobutanesulfonate

Description

The exact mass of the compound Trimethylsilyl nonafluorobutanesulfonate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality Trimethylsilyl nonafluorobutanesulfonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Trimethylsilyl nonafluorobutanesulfonate including the price, delivery time, and more detailed information at info@benchchem.com.

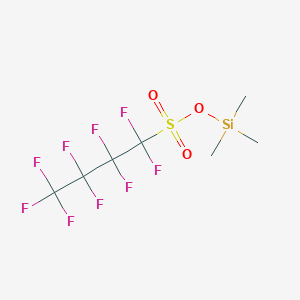

Structure

3D Structure

Properties

IUPAC Name |

trimethylsilyl 1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9F9O3SSi/c1-21(2,3)19-20(17,18)7(15,16)5(10,11)4(8,9)6(12,13)14/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMIPIKYUVSCYKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)OS(=O)(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9F9O3SSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00380753 | |

| Record name | Trimethylsilyl perfluorobutanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00380753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68734-62-3 | |

| Record name | Trimethylsilyl perfluorobutanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00380753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trimethylsilyl nonafluoro-1-butanesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Trimethylsilyl nonafluorobutanesulfonate

Introduction

Trimethylsilyl nonafluorobutanesulfonate, commonly referred to as TMSONf, is a powerful and highly reactive organosilicon compound. As a member of the silyl sulfonate family, it is structurally analogous to the more widely known Trimethylsilyl trifluoromethanesulfonate (TMSOTf). TMSONf serves as a potent silylating agent and a strong Lewis acid, finding utility in a range of chemical transformations crucial to organic synthesis, particularly in the realms of carbohydrate and nucleoside chemistry which are fundamental to drug discovery and development.[1][2][3] The presence of the nonafluorobutanesulfonate (nonaflate) group, a highly electron-withdrawing moiety, renders the silicon atom exceptionally electrophilic, thereby enhancing its reactivity compared to conventional silylating agents like trimethylsilyl chloride.[1][4] This guide provides a comprehensive technical overview of Trimethylsilyl nonafluorobutanesulfonate, detailing its chemical properties, synthesis, reactivity, and applications, with a focus on practical insights for researchers and professionals in the chemical and pharmaceutical sciences.

Chemical and Physical Properties

Trimethylsilyl nonafluorobutanesulfonate is a moisture-sensitive liquid that requires careful handling under inert atmospheric conditions.[1] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₇H₉F₉O₃SSi | [5] |

| Molecular Weight | 372.28 g/mol | [5] |

| CAS Number | 68734-62-3 | [5] |

| Appearance | Colorless liquid (presumed, by analogy to TMSOTf) | [1] |

| Boiling Point | 61 °C at 13 mmHg | [6] |

| Density | 1.438 g/mL at 25 °C | [6] |

| Refractive Index | n20/D 1.344 | [6] |

Spectroscopic data for TMSONf is available, with characteristic signals in ¹H and ¹³C NMR spectra corresponding to the trimethylsilyl group and the perfluorinated butyl chain.[5] ²⁹Si NMR spectroscopy would be expected to show a characteristic chemical shift indicative of the highly deshielded silicon atom.[7][8][9][10][11]

Synthesis of Trimethylsilyl nonafluorobutanesulfonate

The synthesis of TMSONf can be approached through various methods, with modern techniques favoring continuous-flow processes for enhanced safety and efficiency.

Continuous-Flow Synthesis

A contemporary and scalable method for the synthesis of related 2-(trimethylsilyl)phenyl perfluorosulfonates, including nonaflates, utilizes flow chemistry.[12] This approach avoids the need for cryogenic temperatures and simplifies purification.[12] A plausible adaptation for the direct synthesis of TMSONf would involve the reaction of a suitable trimethylsilyl precursor with nonafluorobutanesulfonyl fluoride (NfF) in a continuous-flow reactor. The use of NfF is advantageous due to its lower cost and greater stability compared to nonafluorobutanesulfonic anhydride.[12]

Caption: General mechanism for the silylation of an alcohol.

The silylation proceeds via a nucleophilic attack of the alcohol (or alkoxide) on the silicon center, with the nonaflate anion acting as an excellent leaving group. This protection strategy is invaluable in multi-step syntheses where the acidic proton of an alcohol could interfere with subsequent reactions. [13][14]The resulting silyl ether is generally stable under neutral and basic conditions but can be readily cleaved using fluoride ion sources, such as tetra-n-butylammonium fluoride (TBAF), or under acidic conditions.

As a Lewis Acid Catalyst

The strong Lewis acidity of TMSONf allows it to activate a variety of electrophiles, particularly carbonyl compounds. [15][16]Upon coordination to the carbonyl oxygen, the electrophilicity of the carbonyl carbon is significantly enhanced, facilitating nucleophilic attack.

Caption: Activation of a carbonyl group by TMSONf.

This catalytic activity is exploited in numerous synthetic transformations, including the formation of silyl enol ethers, Mukaiyama aldol reactions, and Friedel-Crafts type reactions. [16]In many of these reactions, TMSONf is thought to act as a source of a transient, highly electrophilic silylium cation equivalent.

Applications in Drug Development and Research

The unique reactivity profile of TMSONf makes it a valuable tool in the synthesis of complex organic molecules, including those with potential therapeutic applications.

Carbohydrate Chemistry

In carbohydrate synthesis, TMSONf can be employed as a promoter for glycosylation reactions. [2][17]It activates glycosyl donors, such as glycosyl fluorides or thioglycosides, facilitating the formation of glycosidic bonds. The nonaflate counterion is non-nucleophilic, which helps to prevent the formation of undesired byproducts.

Experimental Protocol: Glycosylation (Conceptual)

-

Preparation: A solution of the glycosyl donor (1.0 eq) and the glycosyl acceptor (1.2 eq) in a dry, aprotic solvent (e.g., dichloromethane) is prepared under a nitrogen atmosphere. Acid-scavenging molecular sieves are often added.

-

Initiation: The mixture is cooled to a low temperature (e.g., -78 °C). TMSONf (0.1-0.2 eq) is added dropwise.

-

Reaction: The reaction is stirred at low temperature and the progress is monitored by thin-layer chromatography (TLC).

-

Quenching and Work-up: Upon completion, the reaction is quenched by the addition of a hindered base (e.g., 2,6-lutidine) or triethylamine. The mixture is then diluted with an organic solvent, washed with aqueous solutions to remove inorganic salts, dried, and concentrated.

-

Purification: The crude product is purified by column chromatography to afford the desired oligosaccharide.

Rationale for Protocol: The use of low temperatures and a sub-stoichiometric amount of TMSONf helps to control the reactivity and improve the stereoselectivity of the glycosylation. The molecular sieves prevent the hydrolysis of the TMSONf and any reactive intermediates.

Nucleoside Synthesis

TMSONf is also a key reagent in the Vorbrüggen glycosylation, a widely used method for the synthesis of nucleosides. [3][18]In this reaction, a silylated heterocyclic base (e.g., silylated uracil or adenine) is coupled with a protected sugar derivative, typically an acylated ribose or deoxyribose. TMSONf acts as the Lewis acid catalyst to promote the formation of the N-glycosidic bond.

Caption: A simplified workflow for nucleoside synthesis via the Vorbrüggen reaction.

Formation of Silyl Enol Ethers

TMSONf is highly effective in converting ketones and aldehydes into their corresponding silyl enol ethers. [16]This reaction is often carried out in the presence of triethylamine. The resulting silyl enol ethers are versatile intermediates in organic synthesis, serving as nucleophiles in reactions such as aldol additions and Michael reactions.

Safety and Handling

Trimethylsilyl nonafluorobutanesulfonate is a reactive and corrosive compound that must be handled with appropriate safety precautions. While specific toxicity data for TMSONf is limited, the safety profile of the closely related TMSOTf provides a strong basis for its handling procedures.

-

Corrosivity: TMSONf is expected to be corrosive to the skin, eyes, and respiratory tract. [1]* Moisture Sensitivity: It reacts violently with water, releasing corrosive nonafluorobutanesulfonic acid. [1]Therefore, it must be handled under anhydrous conditions, preferably in a glovebox or under a stream of inert gas.

-

Flammability: While not explicitly stated for TMSONf, analogous compounds like TMSOTf are flammable liquids. [1]* Personal Protective Equipment (PPE): Appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat, should be worn at all times. All manipulations should be conducted in a well-ventilated chemical fume hood.

-

Storage: Store in a tightly sealed container under an inert atmosphere in a cool, dry, and well-ventilated area, away from sources of ignition and moisture.

Conclusion

Trimethylsilyl nonafluorobutanesulfonate is a potent and versatile reagent in modern organic synthesis. Its high reactivity, stemming from the exceptional electron-withdrawing nature of the nonaflate group, makes it a superior silylating agent and a powerful Lewis acid catalyst. While its applications often parallel those of TMSOTf, the subtle differences in the properties of the nonaflate anion can offer advantages in specific transformations. For researchers and professionals in drug development and the broader chemical sciences, a thorough understanding of the properties, synthesis, and reactivity of TMSONf is essential for its effective and safe utilization in the construction of complex molecular architectures.

References

-

Wikipedia. Trimethylsilyl trifluoromethanesulfonate. [Link]

-

Aizpurua, J. M., et al. (1985). Reagents and Synthetic Methods; 43. A New Practical Preparation of Trimethylsilyl Trifluoromethanesulfonate. ResearchGate. [Link]

-

PubChem. Trimethylsilyl nonafluorobutanesulfonate. [Link]

-

ResearchGate. Trimethylsilyl Trifluoromethanesulfonate (TMSOTf). [Link]

-

American Chemical Society. (n.d.). New Reactivity Mediated by Trimethylsilyl Trifluoromethanesulfonate. [Link]

-

OrgoSolver. Alcohol Reactions: Alcohol Protection using TMSCl. [Link]

- Bassindale, A. R., & Stout, T. (1982). A 29Si, 13C and 1H NMR study of the interaction of various halotrimethylsilanes and trimethylsilyl triflate with dimethyl formamide and acetonitrile, a comment on the nucleophile induced racemisation of halosilanes. Journal of Organometallic Chemistry, 238(4), C41–C45.

-

PubMed. Methodology for in situ protection of aldehydes and ketones using trimethylsilyl trifluoromethanesulfonate and phosphines: selective alkylation and reduction of ketones, esters, amides, and nitriles. [Link]

-

ResearchGate. Development of a Novel Method for Trimethylsilylation of Saccharides. [Link]

-

ACS Publications. Continuous-Flow Synthesis of Trimethylsilylphenyl Perfluorosulfonate Benzyne Precursors. [Link]

-

Aure Chemical. Trimethylsilyl Triflate vs Trimethylsilyl Chloride: Which Silylating Agent Performs Better? [Link]

- Pierce, A. E. (2014). Artifacts in Trimethylsilyl Derivatization Reactions and Ways to Avoid Them.

-

ResearchGate. (PDF) Artifacts in trimethylsilyl derivatization reactions and ways to avoid them. [Link]

-

UR Scholarship Repository. One-Pot Synthesis of 2-Methylfurans from 3- (Trimethylsilyl)propargyl Acetates Promoted by Trimethylsilyl Trifluoromethanesulfon. [Link]

-

DIAL@UCLouvain. CHAPTER 2 SILICON-BASED LEWIS ACIDS. [Link]

-

Organic Syntheses. tris(trimethylsilyl)silane. [Link]

-

Chemistry LibreTexts. 17.8: Protection of Alcohols. [Link]

-

RSC Publishing. High-resolution solid-state 13C and 29Si NMR investigations of the dynamic properties of tetrakis(trimethylsilyl)silane. [Link]

-

PubMed. Development of a carbohydrate silylation method in ionic liquids for their gas chromatographic analysis. [Link]

-

University of Sheffield. 29Si NMR. [Link]

-

Organic Syntheses. Org. Synth. 2022, 99, 234-250. [Link]

-

ResearchGate. Tuning the Lewis Acidity of Neutral Silanes Using Perfluorinated Aryl‐ and Alkoxy Substituents. [Link]

-

Wikipedia. Synthesis of nucleosides. [Link]

-

YouTube. 12.4 Protecting Alcohols. [Link]

- Google Patents.

-

ResearchGate. Transient protection in nucleoside synthesis using trityl groups: is it necessary to block hydroxyl groups? [Link]

-

ResearchGate. 29Si and 13C NMR spectra of all possible pertrimethylsilylated β‐D‐xylopyranosyl‐substituted methyl 4‐O‐β‐D‐xylopyranosyl‐β‐D‐xylopyranosides assigned by 2D heteronuclear 1H‐29Si and 1H‐13C chemical shift correlations. [Link]

-

Wikipedia. Perfluorobutanesulfonyl fluoride. [Link]

-

PubMed. Gas-liquid chromatography of nucleosides. Derivatization and chromatography. [Link]

-

PubMed Central. Glycosyl Sulfonates Beyond Triflates. [Link]

-

Pascal-Man. Si NMR Some Practical Aspects. [Link]

-

ResearchGate. Reactions of Trimethylsilyl Isocyanate with Alcohols and Phenols. [Link]

-

Cheméo. (.+/-.)-BDB, N-trimethylsilyl- - Chemical & Physical Properties. [Link]

-

PubMed. TMSOTf-Promoted Intermolecular Cascade Reaction of Aromatic Diazo Ketones with Olefins: Selective Synthesis of 3-Arylethylideneoxindoles. [Link]

-

ResearchGate. Synthesis of Sulfated Carbohydrates Using Sulfuryl Imidazolium Salts. [Link]

-

MDPI. Nucleoside Triphosphates — Building Blocks for the Modification of Nucleic Acids. [Link]

Sources

- 1. Trimethylsilyl trifluoromethanesulfonate - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of nucleosides - Wikipedia [en.wikipedia.org]

- 4. Trimethylsilyl Triflate vs Trimethylsilyl Chloride: Which Silylating Agent Performs Better? | Aure Chemical [aurechem.com]

- 5. Trimethylsilyl nonafluorobutanesulfonate | C7H9F9O3SSi | CID 2778025 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. TRIMETHYLSILYL NONAFLUOROBUTANESULFONATE CAS#: 68734-62-3 [m.chemicalbook.com]

- 7. Sci-Hub. A 29Si, 13C and 1H NMR study of the interaction of various halotrimethylsilanes and trimethylsilyl triflate with dimethyl formamide and acetonitrile, a comment on the nucleophile induced racemisation of halosilanes / Journal of Organometallic Chemistry, 1982 [sci-hub.box]

- 8. High-resolution solid-state 13C and 29Si NMR investigations of the dynamic properties of tetrakis(trimethylsilyl)silane - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. (29Si) Silicon NMR [chem.ch.huji.ac.il]

- 10. researchgate.net [researchgate.net]

- 11. pascal-man.com [pascal-man.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. youtube.com [youtube.com]

- 15. Report: New Reactivity Mediated by Trimethylsilyl Trifluoromethanesulfonate (62nd Annual Report on Research Under Sponsorship of The American Chemical Society Petroleum Research Fund) [acswebcontent.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide to Trimethylsilyl Nonafluorobutanesulfonate: Properties, Reactivity, and Applications

Introduction

In the landscape of modern organic synthesis, the quest for reagents that offer high reactivity, selectivity, and efficiency is perpetual. Among the class of powerful silylating agents and Lewis acid catalysts, Trimethylsilyl trifluoromethanesulfonate (TMSOTf) is a well-established and indispensable tool. This guide, however, focuses on its lesser-known yet formidable analogue: Trimethylsilyl nonafluorobutanesulfonate (TMSONf), also known as trimethylsilyl nonaflate.

TMSONf combines the versatile trimethylsilyl (TMS) group with the nonafluorobutanesulfonate (nonaflate or NfO-) anion. The nonaflate group, with its extended perfluoroalkyl chain (C4F9), is one of the best leaving groups known, a consequence of the profound inductive effect of its nine fluorine atoms, which extensively delocalizes the negative charge. This renders the silicon atom in TMSONf exceptionally electrophilic, making it a supremely powerful silylating agent and a potent Lewis acid catalyst for a variety of challenging chemical transformations. This guide provides an in-depth exploration of the core chemical properties, reactivity principles, synthetic applications, and handling protocols for TMSONf, offering researchers and drug development professionals a comprehensive resource for leveraging its unique capabilities.

Physicochemical and Spectroscopic Properties

The utility of a reagent is fundamentally dictated by its physical and chemical properties. TMSONf is a moisture-sensitive liquid whose properties are largely governed by the synergy between the small, reactive TMS group and the large, inert, and strongly electron-withdrawing nonaflate moiety.[1]

Key Physicochemical Data

| Property | Value | Reference(s) |

| CAS Number | 68734-62-3 | [1] |

| Molecular Formula | C₇H₉F₉O₃SSi | [1] |

| Molecular Weight | 372.28 g/mol | [1] |

| IUPAC Name | trimethylsilyl 1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonate | [1] |

| Boiling Point | 61 °C @ 13 mmHg; 70 °C @ 12 mmHg | [2][3] |

| Density | 1.438 g/mL at 25 °C | [2][4] |

| Refractive Index (n²⁰/D) | 1.344 | [2][4] |

Spectroscopic Signature

Detailed spectroscopic analysis is critical for confirming the identity and purity of TMSONf.

-

¹H NMR: The proton NMR spectrum is expected to be very simple, dominated by a sharp singlet for the nine equivalent protons of the trimethylsilyl group, typically appearing in the upfield region (δ 0.2–0.4 ppm). The exact shift is influenced by the solvent.

-

¹³C NMR: The carbon spectrum will show a signal for the methyl carbons of the TMS group near 0 ppm and four distinct, highly deshielded signals for the perfluorinated butyl chain, identifiable by their characteristic C-F coupling.

-

¹⁹F NMR: Fluorine NMR is the most definitive technique for characterizing the nonaflate anion.[5] The spectrum will display four distinct signals corresponding to the different fluorine environments in the C₄F₉ chain, with chemical shifts (referenced to CFCl₃) approximately in these regions[3][6]:

-

-CF₃: ~ -81 ppm (triplet)

-

α-CF₂: ~ -121 ppm (multiplet)

-

β-CF₂: ~ -126 ppm (multiplet)

-

γ-CF₂: ~ -128 ppm (multiplet) The wide chemical shift dispersion and predictable coupling patterns make ¹⁹F NMR an excellent tool for verification.[7]

-

-

²⁹Si NMR: Silicon NMR provides direct evidence of the silylated species. The chemical shift for TMSONf is expected to be in a region characteristic of highly electrophilic silicon centers, influenced by the potent electron-withdrawing nature of the nonaflate group.[8]

Core Principles: Reactivity and Mechanism

The formidable reactivity of TMSONf stems from two interconnected electronic features: the extreme electron-withdrawing capacity of the nonaflate group and the high oxophilicity of the silicon atom. This duality allows it to function both as a potent Lewis acid and a thermodynamic silylating agent.[4]

-

Lewis Acid Catalysis: The Si-O bond is highly polarized due to the nonaflate's inductive effect, making the silicon atom a hard and potent Lewis acid. It can coordinate strongly to carbonyl oxygens and other Lewis basic sites, activating the substrate toward nucleophilic attack. This activation is often more pronounced than with traditional metal-based Lewis acids.[4][9]

-

Silylation: TMSONf is a thermodynamic silylating agent. It reacts with nucleophiles (e.g., enolates, alcohols) to form a stable Si-O or Si-C bond, releasing the exceptionally stable and non-nucleophilic nonaflate anion. This process is often irreversible and drives reactions to completion.[10]

The archetypal reaction is the formation of a silyl enol ether from a ketone, which proceeds via Lewis acidic activation of the carbonyl, followed by deprotonation by a hindered base and trapping of the resulting enolate by the electrophilic silicon center.

C₄F₉SO₃H + (CH₃)₃SiCl → (CH₃)₃SiOSO₂C₄F₉ + HCl↑

Caption: Workflow for nonaflate-mediated benzyne generation and trapping.

Catalysis of Glycosylation and C-C Bond Formation

By analogy with TMSOTf, TMSONf is an exceptional catalyst for Koenigs-Knorr type glycosylation reactions, Friedel-Crafts additions, and Mukaiyama aldol reactions. [11]Its function is to activate the electrophile (a glycosyl donor, an aldehyde, or a ketone) toward attack by a nucleophile (an alcohol, an aromatic ring, or a silyl enol ether). The enhanced Lewis acidity of TMSONf may allow these reactions to proceed at lower temperatures or with less reactive substrates compared to TMSOTf.

Experimental Protocol: Silylation of Cyclohexanone

This protocol describes a self-validating system for the synthesis of 1-(trimethylsiloxy)cyclohex-1-ene, a common silyl enol ether intermediate. The success of the reaction, confirmed by NMR, validates the integrity of the reagent and the anhydrous technique.

Objective: To synthesize 1-(trimethylsiloxy)cyclohex-1-ene from cyclohexanone using TMSONf.

Materials:

-

Cyclohexanone (1.0 equiv)

-

Trimethylsilyl nonafluorobutanesulfonate (TMSONf) (1.1 equiv)

-

Triethylamine (Et₃N) (1.2 equiv, freshly distilled from CaH₂)

-

Anhydrous dichloromethane (DCM) (distilled from CaH₂)

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

System Preparation (Causality: Exclusion of Moisture): Assemble a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen/argon inlet. The rigorous exclusion of atmospheric moisture is paramount, as any water will rapidly hydrolyze the TMSONf, quenching the reaction and generating corrosive acid. [10]2. Reagent Addition (Causality: Controlled Reaction Initiation): Charge the flask with anhydrous DCM and cyclohexanone via syringe. Cool the solution to -78 °C using a dry ice/acetone bath. The low temperature is crucial to control the reaction's exothermicity and to favor the formation of the kinetic silyl enol ether.

-

Base Addition: Add the freshly distilled triethylamine to the stirred solution. Et₃N acts as a non-nucleophilic base to trap the nonafluorobutanesulfonic acid that is cogenerated during the silylation of the enol, preventing it from catalyzing side reactions.

-

TMSONf Addition (Causality: Electrophilic Trapping): Add TMSONf dropwise to the cold solution via syringe over 5-10 minutes. The highly electrophilic silicon atom is readily attacked by the oxygen of the ketone, facilitating enolization and subsequent trapping to form the thermodynamically stable Si-O bond of the silyl enol ether.

-

Reaction Monitoring (Causality: Ensuring Completion): Allow the reaction to stir at -78 °C for 30 minutes, then warm to room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or GC-MS by quenching a small aliquot in a saturated sodium bicarbonate solution.

-

Workup (Causality: Removal of Byproducts): Quench the reaction by pouring it into a cold, saturated aqueous solution of sodium bicarbonate. This neutralizes any remaining acidic species. Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification and Validation: The crude product can often be used directly or purified by distillation under reduced pressure. The final product's identity and purity should be confirmed by ¹H and ¹³C NMR spectroscopy, which serves as the validation of the entire protocol.

Comparative Analysis: TMSONf vs. TMSOTf

While both reagents are exceptionally powerful, the choice between TMSONf and TMSOTf can be critical for specific applications.

| Feature | Trimethylsilyl Nonafluorobutanesulfonate (TMSONf) | Trimethylsilyl Trifluoromethanesulfonate (TMSOTf) |

| Leaving Group | Nonaflate (NfO⁻) | Triflate (TfO⁻) |

| Reactivity | Believed to be slightly more reactive. The C₄F₉ group is more inductively withdrawing than CF₃, making the silicon more electrophilic. Demonstrated to be slightly more effective in benzyne generation. [12] | Extremely high reactivity, serving as the benchmark for potent silylating agents. [10] |

| Lewis Acidity | Expected to be a slightly stronger Lewis acid due to the enhanced electron-withdrawing nature of the nonaflate group. [13] | A very strong Lewis acid, widely used to catalyze a vast range of reactions. [4][11] |

| Cost & Availability | Generally more expensive and less commercially available. | Widely available from numerous suppliers at a lower cost. |

| Byproducts | Nonafluorobutanesulfonic acid (pKa ≈ -5) | Trifluoromethanesulfonic acid (pKa ≈ -14) |

The primary advantage of TMSONf lies in its potentially enhanced reactivity and Lewis acidity. For reactions that are sluggish with TMSOTf or require maximum activation of an electrophile, TMSONf presents a compelling alternative.

Conclusion

Trimethylsilyl nonafluorobutanesulfonate is a reagent of exceptional power, characterized by its extreme Lewis acidity and silylating capability. Its properties are derived from the potent, charge-delocalizing nonaflate anion, which renders the silicon center highly electrophilic. While its applications often parallel those of the more common TMSOTf, it has shown superior reactivity in specific contexts, such as the generation of benzynes. For researchers in synthetic and medicinal chemistry, TMSONf represents a valuable, albeit specialized, tool for tackling particularly challenging transformations that demand the utmost in electrophilic activation. Proper understanding of its properties and adherence to stringent handling protocols are essential for harnessing its full synthetic potential safely and effectively.

References

-

Yoshida, H., et al. (2011). A Domino Process for Benzyne Preparation: Dual Activation of o-(Trimethylsilyl)phenols by Nonafluorobutanesulfonyl Fluoride. Organic Letters. [Link]

-

Maddocks, L. A., et al. (2014). Continuous-Flow Synthesis of Trimethylsilylphenyl Perfluorosulfonate Benzyne Precursors. Organic Letters. [Link]

-

Downey, C. W. (2009). New Reactivity Mediated by Trimethylsilyl Trifluoromethanesulfonate. American Chemical Society Petroleum Research Fund Annual Report. [Link]

-

University of California, Santa Barbara. 19F Chemical Shifts and Coupling Constants. NMR Facility, UCSB Chemistry and Biochemistry. [Link]

-

University of Wisconsin-Madison. 19F NMR Reference Standards. Chemistry Department. [Link]

-

Hilt, G., & Nödling, A. (2011). The Correlation of Lewis Acidities of Silyl Triflates with Reaction Rates of Catalyzed Diels–Alder Reactions. European Journal of Organic Chemistry. [Link]

-

University of Ottawa. 19Flourine NMR. NMR Facility. [Link]

-

Burt, C. T., et al. (1993). Transmembrane 19F NMR chemical shift difference of fluorinated solutes in liposomes, erythrocytes and erythrocyte ghosts. NMR in Biomedicine. [Link]

-

Hilt, G., & Nödling, A. (2011). The Correlation of Lewis Acidities of Silyl Triflates with Reaction Rates of Catalyzed Diels–Alder Reactions. Sci-Hub. [Link]

-

Wikipedia. Trimethylsilyl trifluoromethanesulfonate. Wikipedia. [Link]

-

National Center for Biotechnology Information. Trimethylsilyl nonafluorobutanesulfonate. PubChem Compound Database. [Link]

-

Downey, C. W., et al. (2009). Trimethylsilyl Trifluoromethanesulfonate-Accelerated Addition of Catalytically Generated Zinc Acetylides to Aldehydes. Organic Chemistry Portal. [Link]

-

Thorwart, T. (2024). Modulation of Silicon's Lewis Acidity – Enhanced Reactivity through Ligand Design. Heidelberg University. [Link]

-

Thorwart, T., et al. (2021). Bis(catecholato)silanes: assessing, rationalizing and increasing silicon's Lewis superacidity. Royal Society of Chemistry. [Link]

- Google Patents. (2012). Method for preparing solid supported trimethylsilyl trifluoromethanesulfonate and application thereof.

-

Thorwart, T., et al. (2021). Bis(pertrifluoromethylcatecholato)silane: Extreme Lewis Acidity Broadens the Catalytic Portfolio of Silicon. PubMed Central. [Link]

-

Sodeoka, M., et al. (2021). Trifluoromethyl Nonaflate: A New and Practical Trifluoromethoxylating Reagent and its Application to the Regio- and Stereoselective Hydro(halo)trifluoromethoxylation of Alkynes. National Institutes of Health. [Link]

- Google Patents. (2014). Preparation method of trimethylsilyl trifluoromethanesulfonate.

Sources

- 1. Trimethylsilyl nonafluorobutanesulfonate | C7H9F9O3SSi | CID 2778025 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 19F [nmr.chem.ucsb.edu]

- 4. Report: New Reactivity Mediated by Trimethylsilyl Trifluoromethanesulfonate (62nd Annual Report on Research Under Sponsorship of The American Chemical Society Petroleum Research Fund) [acswebcontent.acs.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. colorado.edu [colorado.edu]

- 7. 19Flourine NMR [chem.ch.huji.ac.il]

- 8. scilit.com [scilit.com]

- 9. Trimethylsilyl Trifluoromethanesulfonate-Accelerated Addition of Catalytically Generated Zinc Acetylides to Aldehydes [organic-chemistry.org]

- 10. Trimethylsilyl trifluoromethanesulfonate - Wikipedia [en.wikipedia.org]

- 11. Trimethylsilyl trifluoromethanesulfonate: applications in organic synthesis_Chemicalbook [chemicalbook.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Bis(pertrifluoromethylcatecholato)silane: Extreme Lewis Acidity Broadens the Catalytic Portfolio of Silicon - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis of Trimethylsilyl nonafluorobutanesulfonate

Abstract

Trimethylsilyl nonafluorobutanesulfonate (TMSONf), also known as trimethylsilyl nonaflate, is a highly potent silylating agent and a cornerstone reagent in modern organic synthesis. Its exceptional reactivity, driven by the powerful electron-withdrawing nature of the nonafluorobutanesulfonyl (nonaflate) group, makes it superior to many traditional silylating agents like trimethylsilyl chloride (TMSCl). This guide provides an in-depth exploration of the synthesis of TMSONf, designed for researchers and drug development professionals. We will delve into the core chemical principles, present a validated experimental protocol, detail critical safety measures, and outline robust analytical characterization methods. The causality behind experimental choices is emphasized throughout to provide not just a procedure, but a field-proven understanding of this important transformation.

Introduction: The Significance of Trimethylsilyl Nonaflate

Silyl ethers are indispensable protecting groups for alcohols in multi-step organic synthesis, prized for their ease of installation and selective removal under mild conditions.[1] The reactivity of a silylating agent is paramount, determining its utility for sterically hindered or electronically deactivated substrates. Trimethylsilyl nonaflate stands out due to the nonaflate anion (C₄F₉SO₃⁻), which is an exceptionally good leaving group. This property renders TMSONf a highly electrophilic silicon source, capable of silylating a wide range of functional groups with remarkable efficiency.[2]

Its applications are analogous to the more commonly known Trimethylsilyl trifluoromethanesulfonate (TMSOTf), including:

-

Protection of Alcohols: Rapid and efficient conversion of primary, secondary, and even hindered tertiary alcohols to their corresponding silyl ethers.[1][3]

-

Formation of Silyl Enol Ethers: A key transformation for generating enolate surrogates used in a multitude of carbon-carbon bond-forming reactions.[4][5]

-

Catalysis: Acting as a potent Lewis acid catalyst to promote various organic transformations, such as glycosylations and Friedel-Crafts reactions.[4][5][6]

The nonaflate group offers potential advantages over the triflate group, including altered reactivity profiles and, in some cases, greater stability of the starting materials used in its synthesis.[7]

Mechanistic Underpinnings of Synthesis

The synthesis of TMSONf typically involves the reaction of a trimethylsilyl nucleophile with a highly electrophilic nonafluorobutanesulfonyl source. The most direct and high-yielding methods utilize either nonafluorobutanesulfonyl fluoride (NfF) or nonafluorobutanesulfonic anhydride (Nf₂O).

The core mechanism is a nucleophilic substitution at the sulfur atom. For this guide, we will focus on the reaction involving the anhydride, as it is a powerful and unambiguous route.

Mechanism: Reaction of Hexamethyldisiloxane with Nonafluorobutanesulfonic Anhydride

The reaction proceeds via the activation of the Si-O-Si bond of hexamethyldisiloxane (HMDSO) by the highly electrophilic nonafluorobutanesulfonic anhydride.

-

Initial Attack: One of the oxygen atoms of the sulfonic anhydride is protonated by trace acid or attacks a silicon atom, but a more direct pathway involves the nucleophilic oxygen of HMDSO attacking one of the electrophilic sulfur atoms of the anhydride.

-

Intermediate Formation: This forms a transient, positively charged intermediate.

-

Cleavage and Product Formation: The intermediate collapses, cleaving the Si-O bond of the HMDSO and displacing a nonaflate anion. This results in the formation of two molecules of Trimethylsilyl nonafluorobutanesulfonate.

The overall reaction is: (CH₃)₃Si-O-Si(CH₃)₃ + (C₄F₉SO₂)₂O → 2 (CH₃)₃SiOSO₂C₄F₉

Caption: Experimental workflow for TMSONf synthesis.

Critical Safety Protocols

Working with highly reactive and corrosive fluorinated compounds necessitates strict adherence to safety procedures.

-

Personal Protective Equipment (PPE): Always wear tightly fitting safety goggles, a face shield (8-inch minimum), a lab coat, and chemical-resistant gloves (inspect gloves prior to use). [8]All manipulations should be performed inside a certified chemical fume hood. * Reagent Handling: Nonafluorobutanesulfonic anhydride is extremely corrosive and reacts violently with water. [9]It causes severe skin burns and eye damage. Handle this reagent exclusively under an inert, dry atmosphere. [8][9]Never allow it to come into contact with water or moist air. [8][9]* Reaction Quenching & Spills: Do not quench any remaining reactive material with water. [8]Use an inert absorbent material (like vermiculite or sand) to contain spills, then collect in a suitable, closed container for hazardous waste disposal. [8]* Emergency Procedures: In case of eye contact, rinse cautiously with water for several minutes and immediately call a poison center or physician. [8][10]For skin contact, take off all contaminated clothing immediately and rinse the skin with water. [10]Ensure eyewash stations and safety showers are readily accessible. [10]* Waste Disposal: Dispose of all chemical waste, including contaminated gloves and absorbent materials, in accordance with local, state, and federal regulations for hazardous waste. [9]

Analytical Characterization

Confirming the identity and purity of the synthesized Trimethylsilyl nonafluorobutanesulfonate is crucial. The following techniques are standard.

Data Summary Table:

| Property | Value | Source |

| IUPAC Name | trimethylsilyl 1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonate | [11] |

| Molecular Formula | C₇H₉F₉O₃SSi | [11] |

| Molecular Weight | 372.28 g/mol | [11] |

| Appearance | Colorless liquid | [12] |

| ¹H NMR (CDCl₃) | ~0.4 ppm (s, 9H, Si(CH₃)₃) | [11][13] |

| ¹⁹F NMR (CDCl₃) | Signals corresponding to CF₃, CF₂, CF₂, and CF₂SO₂ groups | - |

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: This is the most straightforward method for confirming the presence of the trimethylsilyl group. It will appear as a sharp singlet with an integration of 9 protons, typically in the region of 0.3-0.5 ppm. [11]The exact chemical shift can be solvent-dependent. The absence of signals from HMDSO confirms reaction completion.

-

¹⁹F NMR: This technique is essential for confirming the structure of the nonafluorobutyl chain. One would expect to see four distinct signals corresponding to the four different fluorine environments (CF₃, and three distinct CF₂ groups), with characteristic chemical shifts and coupling patterns.

-

¹³C and ²⁹Si NMR: These can provide further structural confirmation, with the ²⁹Si NMR showing a characteristic shift for the silicon atom in this chemical environment.

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis will show strong characteristic absorption bands for the S=O stretches of the sulfonate group (typically in the 1350-1450 cm⁻¹ region) and the Si-O bond.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can be used to confirm the exact molecular weight of the compound, matching the calculated value for C₇H₉F₉O₃SSi. [11]

Conclusion

The synthesis of Trimethylsilyl nonafluorobutanesulfonate represents a key process for accessing a powerful and versatile silylating agent. The method detailed in this guide, utilizing nonafluorobutanesulfonic anhydride, is a robust and efficient route to this valuable compound. By understanding the underlying reaction mechanism, adhering strictly to the detailed experimental and safety protocols, and employing rigorous analytical characterization, researchers can confidently prepare high-purity TMSONf for application in complex organic synthesis, from academic research to industrial drug development. The principles of reactivity and safety discussed herein are paramount for the successful and safe execution of this synthesis.

References

-

Chemeurope.com. (n.d.). Silyl ether. Retrieved from [Link]

-

Wikipedia. (n.d.). Silyl ether. Retrieved from [Link]

-

Ye, J., et al. (2014). Continuous-Flow Synthesis of Trimethylsilylphenyl Perfluorosulfonate Benzyne Precursors. Organic Letters, 16(10), 2732–2735. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Chemical Potential: The Role of MSTFA in Organic Synthesis. Retrieved from [Link]

-

Wikipedia. (n.d.). Perfluorobutanesulfonyl fluoride. Retrieved from [Link]

-

Metadynea. (n.d.). What are the Applications of Trimethylsilyl Trifluoromethanesulfonate in Organic Synthesis?. Retrieved from [Link]

-

American Chemical Society. (n.d.). New Reactivity Mediated by Trimethylsilyl Trifluoromethanesulfonate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Trimethylsilyl nonafluorobutanesulfonate. PubChem Compound Database. Retrieved from [Link]

-

Gelest. (n.d.). Deprotection of Silyl Ethers. Gelest Technical Library. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Beyond Synthesis: TMSOTf in Material Science and Industrial Applications. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Silyl ether synthesis by silylation or cyanosilylation. Retrieved from [Link]

-

ResearchGate. (2018). How to removal of excess silyl ether reagent from reaction mixture?. Retrieved from [Link]

-

Wikipedia. (n.d.). Trimethylsilyl trifluoromethanesulfonate. Retrieved from [Link]

-

Chemistry Stack Exchange. (2021). Mechanism for removal of trimethylsilyl directly bonded to carbons. Retrieved from [Link]

-

The Royal Society of Chemistry. (2014). General Experimental Remarks. Retrieved from [Link]

-

ResearchGate. (1985). Reagents and Synthetic Methods; 43. A New Practical Preparation of Trimethylsilyl Trifluoromethanesulfonate. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Genetic Encoding of N6-(((Trimethylsilyl)methoxy)carbonyl)-L-lysine for NMR Studies. Retrieved from [Link]

-

Roberts, J. D., et al. (2007). Conformational Analysis of 3-(trimethylsilyl)propionic Acid by NMR Spectroscopy: An Unusual Expression of the Beta-Silyl Effect. Journal of Organic Chemistry, 72(18), 6956-60. [Link]

Sources

- 1. Silyl ether - Wikipedia [en.wikipedia.org]

- 2. Trimethylsilyl trifluoromethanesulfonate - Enamine [enamine.net]

- 3. Silyl_ether [chemeurope.com]

- 4. Page loading... [wap.guidechem.com]

- 5. Trimethylsilyl trifluoromethanesulfonate: applications in organic synthesis_Chemicalbook [chemicalbook.com]

- 6. Report: New Reactivity Mediated by Trimethylsilyl Trifluoromethanesulfonate (62nd Annual Report on Research Under Sponsorship of The American Chemical Society Petroleum Research Fund) [acswebcontent.acs.org]

- 7. Perfluorobutanesulfonyl fluoride - Wikipedia [en.wikipedia.org]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. Trimethylsilyl nonafluorobutanesulfonate | C7H9F9O3SSi | CID 2778025 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Trimethylsilyl trifluoromethanesulfonate - Wikipedia [en.wikipedia.org]

- 13. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]

An In-depth Technical Guide to Trimethylsilyl Nonafluorobutanesulfonate (CAS No. 68734-62-3) for Advanced Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Trimethylsilyl nonafluorobutanesulfonate (TMSONf), a powerful and versatile reagent in modern organic synthesis. With the CAS number 68734-62-3, TMSONf has emerged as a potent silylating agent and a highly effective Lewis acid catalyst. This document delves into its physicochemical properties, synthesis, and reactivity, with a particular focus on its mechanistic pathways and applications in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). Through detailed experimental protocols, comparative data, and safety guidelines, this guide serves as an essential resource for researchers and professionals in drug development and chemical research, aiming to leverage the unique attributes of TMSONf for innovation in their work.

Introduction: The Rise of a Powerful Synthetic Tool

In the landscape of modern organic synthesis, the quest for reagents that offer high reactivity, selectivity, and versatility is perpetual. Trimethylsilyl nonafluorobutanesulfonate, often abbreviated as TMSONf or TMS-nonaflate, has carved a niche for itself as a reagent of significant interest. As a member of the silyl sulfonate family, it shares similarities with the more commonly known Trimethylsilyl trifluoromethanesulfonate (TMSOTf), but with nuances in reactivity and application that make it a valuable tool in its own right.

The nonafluorobutanesulfonyl (nonaflate) group is an excellent leaving group, rendering TMSONf a highly electrophilic source of the trimethylsilyl (TMS) group. This property is the cornerstone of its utility as a powerful silylating agent for the protection of a wide range of functional groups. Furthermore, the strong Lewis acidity of the silicon center, enhanced by the electron-withdrawing nonaflate group, allows TMSONf to function as a potent catalyst for a variety of organic transformations. This dual functionality makes it an invaluable asset in the synthesis of complex molecular architectures, particularly in the realm of pharmaceutical development where efficiency and selectivity are paramount.

This guide will provide an in-depth exploration of TMSONf, from its fundamental chemical properties to its practical applications, empowering researchers to harness its full potential in their synthetic endeavors.

Physicochemical Properties and Characterization

A thorough understanding of the physical and chemical properties of a reagent is fundamental to its effective and safe use in the laboratory.

| Property | Value | Source(s) |

| CAS Number | 68734-62-3 | [1] |

| Molecular Formula | C₇H₉F₉O₃SSi | [1] |

| Molecular Weight | 372.28 g/mol | [1] |

| Boiling Point | 61 °C at 13 mmHg | Not specified |

| Density | 1.438 g/mL at 25 °C | Not specified |

| Appearance | Colorless liquid | Not specified |

Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is characterized by a singlet corresponding to the nine equivalent protons of the trimethylsilyl group.[1]

-

¹³C NMR: The carbon NMR spectrum will show a signal for the methyl carbons of the TMS group and signals corresponding to the perfluorinated butyl chain.[1]

-

¹⁹F NMR: The fluorine NMR spectrum is a key tool for characterizing the nonaflate group, and would be expected to show complex splitting patterns corresponding to the different fluorine environments in the C₄F₉ chain.

-

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show strong absorptions corresponding to the S=O stretching vibrations of the sulfonate group, as well as bands associated with the C-F and Si-C bonds.

Synthesis of Trimethylsilyl Nonafluorobutanesulfonate

While TMSONf is commercially available, understanding its synthesis provides valuable context. A common method for the preparation of silyl sulfonates involves the reaction of a silyl halide with the corresponding sulfonic acid or its salt. For TMSONf, a plausible synthetic route would involve the reaction of trimethylsilyl chloride (TMSCl) with nonafluorobutanesulfonic acid or its silver salt.

A detailed experimental protocol for the synthesis of the related TMSOTf is well-established and involves the reaction of trifluoromethanesulfonic acid with trimethylsilyl chloride.[2] A similar approach can be envisioned for TMSONf.

Conceptual Synthetic Workflow:

Caption: Mechanism of alcohol protection using TMSONf.

Experimental Protocol: General Procedure for the Silylation of a Primary Alcohol

-

To a solution of the primary alcohol (1.0 equiv) in anhydrous dichloromethane (0.1 M) under an inert atmosphere at 0 °C, add a non-nucleophilic base such as pyridine (1.2 equiv).

-

Slowly add Trimethylsilyl nonafluorobutanesulfonate (1.1 equiv) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired trimethylsilyl ether.

TMSONf as a Lewis Acid Catalyst

The strong electron-withdrawing nature of the nonaflate group enhances the Lewis acidity of the silicon atom in TMSONf, making it a powerful catalyst for a variety of reactions. [3]One of the most significant applications in this regard is in glycosylation reactions, which are crucial for the synthesis of oligosaccharides, glycoproteins, and other biologically important molecules.

Mechanism of TMSONf-Catalyzed Glycosylation:

In a typical glycosylation reaction, TMSONf activates a glycosyl donor, such as a glycosyl imidate or fluoride, to generate a highly reactive oxocarbenium ion intermediate. This intermediate is then attacked by a glycosyl acceptor (an alcohol) to form the glycosidic bond.

Caption: General mechanism of TMSONf-catalyzed glycosylation.

The stereochemical outcome of the glycosylation is influenced by several factors, including the nature of the protecting groups on the glycosyl donor, the reactivity of the glycosyl acceptor, and the reaction conditions.

Applications in Drug Development and Pharmaceutical Synthesis

The unique reactivity of TMSONf makes it a valuable tool in the synthesis of active pharmaceutical ingredients (APIs) and their intermediates. While many applications are documented for its analogue, TMSOTf, specific uses of TMSONf are emerging.

A notable example is its application in the synthesis of nicotinamide riboside (NR) salts. [4][5][6][7]NR is a precursor to nicotinamide adenine dinucleotide (NAD+), a critical coenzyme in cellular metabolism, and is of significant interest for its potential health benefits.

In a patented process, TMSONf is used to facilitate the glycosylation of a nicotinamide precursor with a protected ribofuranose derivative to form the corresponding nicotinamide ribofuranoside nonaflate. [4][5][6]This highlights the utility of TMSONf in the construction of complex nucleoside analogues, a class of compounds with broad therapeutic applications, including antiviral and anticancer agents. [8][9] Workflow for the Synthesis of a Nicotinamide Riboside Salt Intermediate:

Caption: Role of TMSONf in the synthesis of a key intermediate for nicotinamide riboside salts.

Safety, Handling, and Storage

As a highly reactive and moisture-sensitive compound, proper handling and storage of Trimethylsilyl nonafluorobutanesulfonate are crucial for ensuring laboratory safety.

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles and a face shield are mandatory.

-

Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene.

-

Skin and Body Protection: A lab coat and appropriate protective clothing should be worn.

-

Respiratory Protection: Work in a well-ventilated fume hood. If there is a risk of inhalation, use a respirator with an appropriate cartridge.

Handling:

-

Handle TMSONf under an inert atmosphere (e.g., argon or nitrogen) to prevent contact with moisture.

-

Use dry glassware and syringes.

-

Avoid contact with skin, eyes, and clothing.

-

Ground all equipment to prevent static discharge.

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat and sources of ignition.

-

Store separately from incompatible materials such as water, alcohols, acids, and oxidizing agents.

Disposal:

-

Dispose of waste in accordance with local, state, and federal regulations. Neutralize small spills with a suitable absorbent material and dispose of as hazardous waste.

Conclusion and Future Outlook

Trimethylsilyl nonafluorobutanesulfonate is a potent and versatile reagent with significant potential in advanced organic synthesis. Its dual functionality as a powerful silylating agent and a strong Lewis acid catalyst makes it a valuable tool for the construction of complex molecules, particularly in the context of drug discovery and development. While its applications are still being explored, the successful use of TMSONf in the synthesis of pharmaceutically relevant compounds like nicotinamide riboside analogues underscores its importance.

Future research will likely focus on further elucidating the specific advantages of TMSONf over other silylating agents, expanding its applications in the synthesis of a broader range of APIs, and developing new catalytic systems based on its unique reactivity profile. As our understanding of this reagent grows, so too will its impact on the field of chemical synthesis.

References

-

PubChem. (n.d.). Trimethylsilyl nonafluorobutanesulfonate. National Center for Biotechnology Information. Retrieved from [Link]

- Schabert, G., et al. (2022). Method of making nicotinamide ribofuranoside salts, nicotinamide ribofuranoside salts as such, and uses thereof. U.S.

- Schabert, G., et al. (2022). Method of making nicotinamide ribofuranoside salts, nicotinamide ribofuranoside salts as such, and uses thereof. U.S.

- Schabert, G., et al. (2021). Method of making nicotinamide ribofuranoside salts, nicotinamide ribofuranoside salts as such, and uses thereof.

-

OpenOChem. (n.d.). Protection of Alcohols. Retrieved from [Link]

- Schabert, G., et al. (2023). Method of making nicotinamide ribofuranoside salts, nicotinamide ribofuranoside salts as such, and uses thereof. U.S.

- Howell, H. G., et al. (1988). Antiviral nucleosides. A stereospecific, total synthesis of 2'-fluoro-2'-deoxy-.beta.-D-arabinofuranosyl nucleosides. Journal of Organic Chemistry.

- Wang, C.-C., et al. (2009).

-

Chemistry LibreTexts. (2022, October 4). 3.1.9: Protection of Alcohols. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, September 24). 17.8: Protection of Alcohols. Retrieved from [Link]

- Ikawa, T., et al. (2011). A Domino Process for Benzyne Preparation: Dual Activation of o-(Trimethylsilyl)phenols by Nonafluorobutanesulfonyl Fluoride. Organic Letters.

- Downey, C. W. (2014). New Reactivity Mediated by Trimethylsilyl Trifluoromethanesulfonate. 62nd Annual Report on Research Under Sponsorship of The American Chemical Society Petroleum Research Fund.

- Rapp, M., et al. (2009). Reactions of trimethylsilyl fluorosulfonyldifluoroacetate with purine and pyrimidine nucleosides. Journal of Fluorine Chemistry.

- Singh, U. S., et al. (2021). Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. Molecules.

- Li, Y., Wei, G., & Yu, B. (2006). Aryl C-glycosylation of phenols with glycosyl trifluoroacetimidates.

- El-Sabbagh, O. I., et al. (2009). Acyclic analogs of nucleosides. Synthesis and in vitro antiviral activity of hydroxyalkyl-2-(trifluoromethylthiomethyl) benzimidazoles. Medicinal Chemistry Research.

- Robien, W. (2016). (Trimethylsilyl)

- Finze, M., et al. (2010). Series of 19 F NMR spectra recorded during the process of warming a...

-

PubChem. (n.d.). Trimethylsilyl nonafluorobutanesulfonate. National Center for Biotechnology Information. Retrieved from [Link]

- Aizpurua, J. M., et al. (1985). Reagents and Synthetic Methods; 43.

- Singh, U. S., et al. (2021). Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. Molecules.

- Arkles, B. (2017). (PDF) Techniques for Silylation.

- Gelest, Inc. (n.d.). General Silylation Procedures. Gelest Technical Library.

- He, W. (2014). Preparation method of trimethylsilyl trifluoromethanesulfonate.

- Wang, P., et al. (2023). Electrochemical meta-C–H sulfonylation of pyridines with nucleophilic sulfinates.

- Singh, U. S., et al. (2021). Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. Molecules.

- Wang, C. (2012). Method for preparing solid supported trimethylsilyl trifluoromethanesulfonate and application thereof.

- Demchenko, A. V., et al. (2019).

- D. R., et al. (2022). A process for synthesis of nicotinamide riboside chloride (nrcl).

- Demchenko, A. V., et al. (2019).

- Downey, C. W. (2013). New Reactivity Mediated by Trimethylsilyl Trifluoromethanesulfonate. 61st Annual Report on Research Under Sponsorship of The American Chemical Society Petroleum Research Fund.

-

SpectraBase. (n.d.). Trimethylfluorosilane - Optional[19F NMR] - Chemical Shifts. Retrieved from [Link]

- Bols, M., et al. (2021).

- Eiden, M. V., et al. (2012). Mechanisms underlying glycosylation-mediated loss of ecotropic receptor function in murine MDTF cells and implications for receptor evolution. Journal of Virology.

-

ChemAnalytical. (n.d.). FT-IR Spectra. Retrieved from [Link]

- Chail, A., et al. (2015).

-

Gelest, Inc. (n.d.). INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS. Retrieved from [Link]

-

ResearchGate. (n.d.). (A) FT-IR for trimethylsilyl methyl cellulose and (B) SEM for... Retrieved from [Link]

- Al-Omary, F. A. M., et al. (2022). The Comparative Study of Four Hexachloroplatinate, Tetrachloroaurate, Tetrachlorocuprate, and Tetrabromocuprate Benzyltrimethylammonium Salts: Synthesis, Single-Crystal X-Ray Structures, Non-Classical Synthon Preference, Hirshfeld Surface Analysis, and Quantum Chemical Study. Molecules.

Sources

- 1. Perfluorobutanesulfonyl fluoride - Wikipedia [en.wikipedia.org]

- 2. CN103588803A - Preparation method of trimethylsilyl trifluoromethanesulfonate - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Aryl C-glycosylation of phenols with glycosyl trifluoroacetimidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Revisit of the phenol O-glycosylation with glycosyl imidates, BF₃·OEt₂ is a better catalyst than TMSOTf - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of β-nicotinamide riboside using an efficient two-step methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. BJOC - Syntheses and chemical properties of β-nicotinamide riboside and its analogues and derivatives [beilstein-journals.org]

- 8. Antiviral nucleosides. A stereospecific, total synthesis of 2'-fluoro-2'-deoxy-.beta.-D-arabinofuranosyl nucleosides | Semantic Scholar [semanticscholar.org]

- 9. Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties - PMC [pmc.ncbi.nlm.nih.gov]

Trimethylsilyl nonafluorobutanesulfonate stability and reactivity

An In-depth Technical Guide to Trimethylsilyl Nonafluorobutanesulfonate: Stability, Reactivity, and Synthetic Utility

Authored by a Senior Application Scientist

Abstract

Trimethylsilyl nonafluorobutanesulfonate, commonly abbreviated as TMSONf, is a powerful and versatile reagent in modern organic synthesis. Possessing a unique combination of high reactivity and, in some contexts, greater stability and cost-effectiveness compared to its well-known triflate analogue (TMSOTf), TMSONf serves as both a potent silylating agent and a highly effective Lewis acid catalyst. This guide provides an in-depth exploration of the core principles governing its stability and reactivity. We will delve into its physicochemical properties, handling requirements, and mechanistic pathways, offering field-proven insights for researchers, chemists, and drug development professionals aiming to leverage this reagent's full potential.

Introduction: Positioning TMSONf in the Synthetic Chemist's Toolkit

At its core, trimethylsilyl nonafluorobutanesulfonate (C₇H₉F₉O₃SSi) is an organosilicon compound featuring a trimethylsilyl group covalently bonded to the oxygen atom of a nonafluorobutanesulfonate (nonaflate) moiety.[1] The nonaflate group is one of the best leaving groups known, a property that underpins the reagent's high electrophilicity and broad utility.

While its cousin, trimethylsilyl trifluoromethanesulfonate (TMSOTf), has been a mainstay in synthesis for decades, TMSONf has emerged as a compelling alternative.[2][3][4] The parent reagent for creating the nonaflate group, nonafluorobutanesulfonyl fluoride (NfF), is often cheaper and more stable than triflic anhydride, making TMSONf an economically and practically attractive choice for large-scale applications.[5][6] This guide will illuminate the causality behind its reactivity, providing a framework for its rational application in complex synthetic challenges.

Physicochemical Data Summary

A clear understanding of a reagent's physical properties is fundamental to its effective use. The key properties of TMSONf are summarized below.

| Property | Value | Source |

| Molecular Formula | C₇H₉F₉O₃SSi | [1][7] |

| Molecular Weight | 372.28 g/mol | [1][7] |

| Boiling Point | 61 °C at 13 mmHg | [7] |

| Density | 1.438 g/mL at 25 °C | [7] |

| Refractive Index (n20/D) | 1.344 | [7] |

| CAS Number | 68734-62-3 | [1][7] |

Stability, Handling, and Storage: A Self-Validating Protocol

The high reactivity of TMSONf necessitates stringent handling and storage protocols to ensure its integrity and user safety. The product is generally stable under normal, tightly controlled conditions but is highly sensitive to atmospheric moisture.[8]

Hydrolytic Instability

The primary pathway for degradation is hydrolysis. The electrophilic silicon atom is readily attacked by water, leading to the irreversible formation of trimethylsilanol and nonafluorobutanesulfonic acid, a highly corrosive superacid.

Reaction: (CH₃)₃SiONf + H₂O → (CH₃)₃SiOH + NfOH

This reaction underscores the critical need to handle the reagent under an inert atmosphere (e.g., nitrogen or argon).[9] Exposure to moist air will not only degrade the reagent but also generate corrosive byproducts that can compromise the reaction vessel and subsequent chemistry.

Recommended Handling and Storage Protocol

To maintain the reagent's efficacy and ensure safety, the following self-validating system must be implemented:

-

Storage: Keep containers tightly sealed and store in a cool, dry, and well-ventilated area, preferably refrigerated.[9] The storage area should be designated for flammable and corrosive liquids and kept away from heat or ignition sources.[8][10]

-

Inert Atmosphere: Always handle TMSONf under an inert atmosphere (nitrogen or argon) using anhydrous solvents and oven-dried glassware.[9] Syringes and cannulation techniques should be employed for transfers.

-

Material Compatibility: Avoid contact with strong acids, strong bases, and strong oxidizing agents.[8] It may also react with mild steel, producing hydrogen gas.[10]

-

Personal Protective Equipment (PPE): Due to its corrosive nature, comprehensive PPE is mandatory. This includes chemical-resistant gloves, splash goggles, a face shield, and a lab coat.[8][9] All manipulations should be performed within a chemical fume hood.[9]

Caption: Logical workflow for the safe storage and handling of TMSONf.

The Dual Nature of Reactivity: Silylating Agent and Lewis Acid

The synthetic utility of TMSONf stems from its ability to function through two distinct but related mechanistic pathways. This dual reactivity is the cornerstone of its versatility.

-

Thermodynamic Silylating Agent: TMSONf is a highly powerful silylating agent, capable of transferring the trimethylsilyl (TMS) group to a wide range of nucleophiles (e.g., alcohols, enolates).[11][12] The driving force for these reactions is the formation of a stable silylated product and the liberation of the nonaflate anion, an exceptionally stable leaving group.

-

Potent Lewis Acid Catalyst: The reagent can act as a potent Lewis acid catalyst.[11][12] This can occur either directly, where the silicon atom coordinates to an electron-rich center, or, more commonly, as a pre-catalyst that generates a catalytic amount of a strong Brønsted or Lewis acid in situ. For instance, reaction with a trace amount of substrate-bound water or an alcohol can generate nonafluorobutanesulfonic acid, a superacid that can catalyze subsequent reactions.

Caption: The two primary mechanistic pathways for TMSONf reactivity.

Key Applications in Organic Synthesis

The dual reactivity of TMSONf translates into a broad spectrum of applications, from the protection of functional groups to the catalysis of complex carbon-carbon bond-forming reactions.

Silylation Reactions: Protection and Activation

A fundamental application of silylating agents is the protection of hydroxyl groups.[13] Alcohols are often incompatible with organometallic reagents or strong bases.[14] TMSONf provides a highly efficient means of converting alcohols into their corresponding trimethylsilyl (TMS) ethers, which are significantly less acidic and more sterically hindered.[2] The reaction is typically rapid and driven to completion by the use of a non-nucleophilic base, such as triethylamine or 2,6-lutidine, to scavenge the generated nonafluorobutanesulfonic acid.[2]

General Protocol: Silylation of a Primary Alcohol

-

Preparation: In a flame-dried, round-bottom flask under an argon atmosphere, dissolve the primary alcohol (1.0 eq.) and a sterically hindered base like 2,6-lutidine (1.2 eq.) in anhydrous dichloromethane (DCM).

-

Cooling: Cool the solution to 0 °C in an ice-water bath.

-

Addition of TMSONf: Add TMSONf (1.1 eq.) dropwise to the stirred solution over 5 minutes.

-

Reaction: Allow the reaction to stir at 0 °C and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 30 minutes.

-

Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude TMS-protected alcohol.

TMSONf is exceptionally effective for converting ketones and aldehydes into silyl enol ethers.[3][4] These products are versatile nucleophilic intermediates in a host of synthetic transformations, including Mukaiyama aldol additions and C-alkylation reactions. The reaction proceeds under kinetic or thermodynamic control depending on the base and temperature, providing access to either the less or more substituted enol ether.

Catalytic Applications

TMSONf is an excellent catalyst for reactions that require a strong Lewis acid.[15] It has been shown to effectively catalyze:

-

Glycosylation Reactions: It activates glycosyl donors, facilitating the formation of glycosidic bonds with high efficiency and stereoselectivity.[3][4]

-

Friedel-Crafts Reactions: It promotes the addition of indoles or other electron-rich arenes to aldehydes and ketones.[3][4]

-

Aldol-Type Condensations: It can catalyze the condensation of silyl enol ethers with carbonyl compounds.[16]

The catalytic activity often stems from the in situ generation of a highly acidic species that activates the electrophile.[11][12]

A modern and powerful application of TMSONf is in the synthesis of 2-(trimethylsilyl)phenyl nonaflates.[5] These compounds are stable, solid aryne precursors that, upon exposure to a fluoride source like CsF or TBAT, generate highly reactive benzyne in situ under mild conditions.[5] This method avoids the need for cryogenic temperatures or strongly basic conditions often required for classical aryne generation. The resulting arynes can then participate in a wide array of cycloaddition, insertion, and transition-metal-catalyzed reactions.[5]

Caption: Workflow for the generation and trapping of benzyne via a nonaflate precursor.

Conclusions and Future Outlook

Trimethylsilyl nonafluorobutanesulfonate is more than just an analogue to TMSOTf; it is a uniquely powerful reagent with distinct advantages in stability, cost, and reactivity. Its dual capacity to act as a robust silylating agent and a potent Lewis acid catalyst makes it an indispensable tool for modern organic synthesis. From the routine protection of alcohols to its use in advanced applications like aryne generation, TMSONf provides reliable and efficient solutions to complex synthetic problems. As chemists continue to push the boundaries of molecular complexity, the rational application of highly reactive and versatile reagents like TMSONf will remain a critical component of success.

References

-

Gelest, Inc. (2015-01-13). TRIMETHYLSILYL TRIFLUOROMETHANESULFONATE Safety Data Sheet. [Link]

-

Organic Letters. (2014-05-01). Continuous-Flow Synthesis of Trimethylsilylphenyl Perfluorosulfonate Benzyne Precursors. ACS Publications. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Unlocking Chemical Potential: The Role of MSTFA in Organic Synthesis. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Beyond Synthesis: TMSOTf in Material Science and Industrial Applications. [Link]

-

ACS Publications. New Reactivity Mediated by Trimethylsilyl Trifluoromethanesulfonate (62nd Annual Report). [Link]

-

Wikipedia. Perfluorobutanesulfonyl fluoride. [Link]

-

Organic Chemistry Portal. (2009). Trimethylsilyl Trifluoromethanesulfonate-Accelerated Addition of Catalytically Generated Zinc Acetylides to Aldehydes. [Link]

-

PubChem. Trimethylsilyl nonafluorobutanesulfonate. [Link]

-

ACS Publications. New Reactivity Mediated by Trimethylsilyl Trifluoromethanesulfonate (61st Annual Report). [Link]

-

Wikipedia. Trimethylsilyl trifluoromethanesulfonate. [Link]

-

PubMed. (2012). Methodology for in situ protection of aldehydes and ketones using trimethylsilyl trifluoromethanesulfonate and phosphines. [Link]

-

Chemistry LibreTexts. (2022-09-24). 17.8: Protection of Alcohols. [Link]

-

OpenOChem Learn. Protection of Alcohols. [Link]

Sources

- 1. Trimethylsilyl nonafluorobutanesulfonate | C7H9F9O3SSi | CID 2778025 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Trimethylsilyl trifluoromethanesulfonate - Wikipedia [en.wikipedia.org]

- 3. Page loading... [wap.guidechem.com]

- 4. Trimethylsilyl trifluoromethanesulfonate: applications in organic synthesis_Chemicalbook [chemicalbook.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Perfluorobutanesulfonyl fluoride - Wikipedia [en.wikipedia.org]

- 7. TRIMETHYLSILYL NONAFLUOROBUTANESULFONATE CAS#: 68734-62-3 [m.chemicalbook.com]

- 8. synquestlabs.com [synquestlabs.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. datasheets.scbt.com [datasheets.scbt.com]

- 11. Report: New Reactivity Mediated by Trimethylsilyl Trifluoromethanesulfonate (62nd Annual Report on Research Under Sponsorship of The American Chemical Society Petroleum Research Fund) [acswebcontent.acs.org]

- 12. Report: New Reactivity Mediated by Trimethylsilyl Trifluoromethanesulfonate (61st Annual Report on Research Under Sponsorship of The American Chemical Society Petroleum Research Fund) [acswebcontent.acs.org]

- 13. Protection of Alcohols | OpenOChem Learn [learn.openochem.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. nbinno.com [nbinno.com]

- 16. Trimethylsilyl trifluoromethanesulfonate - Enamine [enamine.net]

Introduction: Beyond Triflates - The Emergence of a Superior Silylating Agent

An In-depth Technical Guide to the Mechanism of Action of Trimethylsilyl Nonafluorobutanesulfonate

In the landscape of modern organic synthesis, the quest for more reactive and selective reagents is perpetual. Trimethylsilyl trifluoromethanesulfonate (TMSOTf) has long been a cornerstone reagent, valued for its dual role as a potent silylating agent and a strong Lewis acid catalyst.[1][2] However, for reactions requiring even greater activation or for substrates that are particularly recalcitrant, researchers are turning to its more powerful analogue: Trimethylsilyl nonafluorobutanesulfonate (TMSONf).

This guide provides an in-depth exploration of the core mechanisms that underpin the reactivity of TMSONf. We will dissect the fundamental chemical principles that make it an exceptionally powerful tool for researchers, scientists, and drug development professionals. By understanding the causality behind its function—namely, the interplay between an extremely electrophilic silicon center and a superior leaving group—chemists can harness its full potential to drive complex transformations with high efficiency.

Core Mechanistic Pillars of Trimethylsilyl Nonafluorobutanesulfonate

The remarkable reactivity of TMSONf is not magical; it is the logical consequence of its molecular architecture. Two key features work in concert: the nature of the nonafluorobutanesulfonate (nonaflate) anion and the resulting electrophilicity of the trimethylsilyl moiety.

Pillar 1: The Nonaflate Anion (C₄F₉SO₃⁻) - A "Super" Leaving Group

A leaving group's ability is fundamentally tied to its stability once it has departed from the substrate.[3] Good leaving groups are weak bases, meaning they are the conjugate bases of strong acids. The nonaflate anion is the conjugate base of nonafluorobutanesulfonic acid, an extremely strong acid. Its stability is derived from two primary factors:

-

Resonance Delocalization: The negative charge is delocalized across the three oxygen atoms of the sulfonate group.

-

Intense Inductive Effect: The perfluorinated four-carbon chain (C₄F₉) exerts a powerful electron-withdrawing inductive effect. This effect is significantly stronger than that of the trifluoromethyl group (CF₃) in triflate, further stabilizing the resulting anion.

Studies have shown that nonaflates are not only more hydrolytically stable than their triflate counterparts but can also serve as better leaving groups, enhancing the reactivity of the electrophilic center to which they are attached.[4] This superior leaving group ability is the primary reason TMSONf often succeeds where TMSOTf is sluggish.

Pillar 2: The Highly Electrophilic Silicon Center

The silicon atom in TMSONf is bonded to the highly electronegative nonaflate group. The intense electron-withdrawing nature of the nonaflate group polarizes the Si-O bond, making the silicon atom exceptionally electron-deficient and thus, a potent Lewis acid.[5][6] This high degree of Lewis acidity allows TMSONf to activate a wide range of Lewis basic functional groups, such as carbonyls and ethers, at catalytic loadings. Compared to trimethylsilyl chloride (TMSCl), where chloride is a poorer leaving group, TMSONf is orders of magnitude more reactive.[7]

This dual nature—the ability to deliver a TMS⁺ equivalent (Lewis acidity) and to act as a source of a TMS group for covalent bonding (silylation)—is the key to its broad utility.

Mechanism of Action I: TMSONf as a Potent Silylating Agent

Silylation is a common strategy to protect reactive functional groups, such as alcohols, or to generate reactive intermediates like silyl enol ethers.[1] TMSONf accomplishes this with exceptional speed and efficiency.

The mechanism involves the activation of a heteroatom (like the oxygen in an alcohol) by the electrophilic silicon atom. In the presence of a non-nucleophilic base (e.g., a hindered amine like 2,6-lutidine or triethylamine), the protonated base forms an insoluble salt with the liberated nonafluorobutanesulfonic acid, driving the reaction to completion.[2]

Caption: General mechanism for the silylation of an alcohol using TMSONf.

Field-Proven Protocol: Silylation of a Primary Alcohol